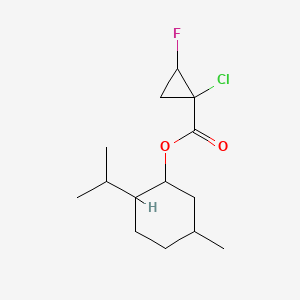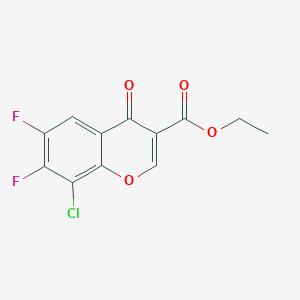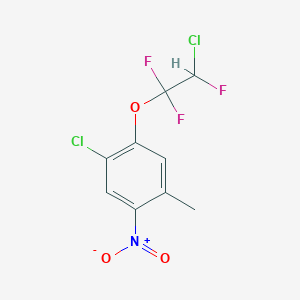
5-(2-Chloro-1,1,2-trifluoroethoxy)-2-fluoro-4-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloro-1,1,2-trifluoroethoxy)-2-fluoro-4-methoxyaniline (also known as 5-CFTMA) is an aniline derivative that has been extensively studied due to its unique properties and potential applications. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. 5-CFTMA is also known to act as a catalyst in various organic reactions. In addition, it has been studied for its potential use in the development of new materials, such as polymers and nanomaterials.
Applications De Recherche Scientifique
5-CFTMA has been studied for its potential use in a wide range of scientific research applications. It has been used as a catalyst in a variety of organic reactions, including the synthesis of polymers and nanomaterials. It has also been studied for its potential use in the development of new drugs and agrochemicals. In addition, 5-CFTMA has been studied for its potential use in the development of new materials for electronics and photonics.
Mécanisme D'action
The mechanism of action of 5-CFTMA is not fully understood. However, it is believed that the compound acts as a catalyst in various organic reactions by forming a complex with a reactant molecule. This complex then undergoes a series of chemical reactions that result in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CFTMA are not fully understood. However, it is believed that the compound may have some effects on the human body, such as the inhibition of certain enzymes and the activation of other enzymes. It is also believed that 5-CFTMA may have some effects on the nervous system, such as the stimulation of neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
5-CFTMA has several advantages and limitations for use in laboratory experiments. The compound is relatively stable and can be stored for long periods of time without significant degradation. It is also relatively non-toxic and can be handled safely in a laboratory setting. However, 5-CFTMA is not water-soluble and must be dissolved in a suitable solvent before use. In addition, the compound is not very soluble in organic solvents, which can limit its use in certain experiments.
Orientations Futures
The potential future directions for 5-CFTMA research include the development of new materials, such as polymers and nanomaterials, the development of new drugs and agrochemicals, and the development of new materials for electronics and photonics. In addition, further research into the biochemical and physiological effects of the compound may lead to the development of new therapeutic agents. Finally, further research into the mechanism of action of 5-CFTMA may lead to a better understanding of the compound and its potential applications.
Méthodes De Synthèse
5-CFTMA can be synthesized by a number of methods. The most common method involves the reaction of 2-chloro-1,1,2-trifluoroethanol with 4-methoxybenzaldehyde in the presence of an acid catalyst. This reaction yields 5-CFTMA as the primary product. Other methods of synthesis include the reaction of 2-chloro-1,1,2-trifluoroethanol with 4-methoxyphenol in the presence of an acid catalyst, and the reaction of 2-chloro-1,1,2-trifluoroethanol with 4-methoxybenzyl alcohol in the presence of an acid catalyst.
Propriétés
IUPAC Name |
5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoro-4-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF4NO2/c1-16-6-2-4(11)5(15)3-7(6)17-9(13,14)8(10)12/h2-3,8H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPZXHQXCGPDRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)N)OC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-1,1,2-trifluoroethoxy)-2-fluoro-4-methoxyaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine](/img/structure/B6312848.png)


